molecular formula C12H21NO4 B13885038 Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13885038
M. Wt: 243.30 g/mol
InChI Key: VMZFCPPYGCMRNE-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is a complex organic compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 243.3 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a bicyclic lactam with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often requires the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the bicyclic structure allow it to bind to enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific hydroxyl and tert-butyl ester groups, which confer distinct chemical reactivity and biological activity. Its bicyclic structure also provides a rigid framework that can interact with various molecular targets in a specific manner .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-9-4-8(14)5-10(7-13)16-9/h8-10,14H,4-7H2,1-3H3

InChI Key

VMZFCPPYGCMRNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)O2)O

Origin of Product

United States

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